1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide

Catalog No.
S703710
CAS No.
1499-17-8
M.F
C6H4ClO3P
M. Wt
190.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide

CAS Number

1499-17-8

Product Name

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide

IUPAC Name

2-chloro-1,3,2λ5-benzodioxaphosphole 2-oxide

Molecular Formula

C6H4ClO3P

Molecular Weight

190.52 g/mol

InChI

InChI=1S/C6H4ClO3P/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H

InChI Key

KMWSGKPLIWNTEF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OP(=O)(O2)Cl

Canonical SMILES

C1=CC=C2C(=C1)OP(=O)(O2)Cl

As a Reagent in Organic Synthesis

,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide (commonly referred to as 2-chloro-1,3,2-benzodioxaphosphole 2-oxide or COP) is a valuable reagent in organic synthesis, particularly for the phosphorylation of various nucleophiles. Its cyclic structure and the presence of a reactive chlorine atom make it a good leaving group, facilitating the transfer of the phosphate group to other molecules.

Studies have shown the effectiveness of COP in the synthesis of various compounds, including:

  • Phosphorylated lipids, such as phosphatidylcholines, which are essential components of cell membranes [, ]
  • Nucleoside analogues, which are modified versions of natural nucleosides with potential therapeutic applications []
  • Flame retardants, which are used to slow down or prevent the spread of fire []

Potential for Future Research

The unique properties of COP continue to be explored by researchers, with potential applications emerging in various fields:

  • Development of novel materials with specific functionalities, such as fire retardant polymers or drug delivery systems []
  • Investigation of its role in biological processes, such as enzyme function and signal transduction

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide is a chemical compound with the molecular formula C6H4ClO3P and a molecular weight of approximately 190.52 g/mol. It is classified within the family of dioxaphospholes, which are cyclic compounds containing phosphorus and oxygen in their structure. This specific compound features a benzene ring fused with a dioxaphosphole ring that incorporates a chlorine atom and an oxide group at the 2-position. Its unique structure contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and materials science .

Due to its functional groups:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Hydrolysis: In the presence of water, this compound may hydrolyze to yield phosphoric acid derivatives and other products.
  • Condensation Reactions: It can participate in condensation reactions with alcohols or amines to form phosphonates or phosphoramidates.

These reactions are significant for synthesizing new compounds and exploring their properties .

Several methods have been reported for synthesizing 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as chlorinated phenols with phosphorus oxychloride or similar phosphorus-containing reagents.
  • Phosphorylation Reactions: Another approach is the phosphorylation of aromatic compounds followed by chlorination to introduce the chlorine atom at the desired position.
  • Oxidative Methods: Oxidation of certain phosphorus intermediates can also yield this compound.

These synthesis routes allow for the preparation of the compound in various settings, including laboratory research and industrial applications .

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organophosphorus compounds.
  • Materials Science: Its unique structure may be exploited in developing new materials with specific electronic or optical properties.
  • Agricultural Chemistry: There is potential for use as a pesticide or herbicide due to its chemical reactivity.

Research continues into expanding its applications across different fields .

Several compounds share structural similarities with 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
1,3,2-DioxaphospholaneCyclic dioxaphospholeLacks aromaticity; used primarily in polymer chemistry
Phenylphosphonic dichloridePhosphonic acid derivativeMore reactive; used in pesticide formulations
O-Phenylene phosphorochloridateChlorophosphateUsed as a coupling agent; more versatile in reactions
2-Chloro-1,3,2-dioxaphospholane 2-oxideDioxaphospholaneSimilar but less stable; different reactivity profile

The unique combination of aromaticity and specific functional groups in 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide distinguishes it from these similar compounds. Its potential applications in organic synthesis and materials science further enhance its significance within this chemical family .

The synthesis of 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide (CAS 1499-17-8) typically involves cyclization reactions between phosphorus-containing precursors and catechol derivatives. A common approach utilizes phosphorus oxychloride (POCl₃) and catechol under controlled conditions. For example, phosphorus oxychloride reacts with catechol in a 1:1 molar ratio in anhydrous toluene or tetrahydrofuran (THF) at 80–100°C, yielding the target compound with triethylamine as a base to neutralize HCl byproducts.

An alternative method employs aryl phosphorodichloridates (e.g., phenyl phosphorodichloridate) and 2,3-dihydroxyethyl benzoate. Cyclization occurs via heating in a toluene-THF solvent mixture, forming the benzodioxaphosphole core. These methods achieve yields of 60–75%, with purity confirmed via ³¹P NMR spectroscopy (δ −8.95 ppm for the phosphoryl group).

Key Reaction:
$$
\text{Catechol} + \text{POCl}3 \xrightarrow{\text{Et}3\text{N, toluene}} \text{1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide}
$$

Nucleophilic Substitution Reactions

The chlorine atom at the phosphorus center undergoes nucleophilic substitution with alkoxides, amines, or thiols. For instance, sodium methoxide replaces the chloride in 2-chloro-1,3,2-benzodioxaphosphole 2-oxide to form 2-methoxy derivatives. Similarly, reactions with secondary amines (e.g., morpholine) produce phosphoramidates, which are intermediates for agrochemicals.

Notably, 2-chloro-1,3,2-benzodioxaphosphole 2-oxide reacts with sodium alkoxides in ethanol to yield 2-alkoxy derivatives, which are precursors for spirocyclic compounds. The reaction proceeds via an Sₙ2 mechanism, with inversion of configuration at phosphorus.

Cyclocondensation Approaches

Cyclocondensation with bifunctional nucleophiles enables access to fused heterocycles. For example:

  • Azetidinone Derivatives: Reacting the compound with chloroacetyl chloride and triethylamine in 1,4-dioxane forms β-lactam (azetidinone) rings. This method yields N-(2-phenyl-3-chloro-4-oxoazetidin-1-yl) derivatives with 70% efficiency.
  • Thiazolidinone Derivatives: Treatment with mercaptoacetic acid and ZnCl₂ in refluxing 1,4-dioxane produces 4-thiazolidinone analogs. The reaction involves thiol-mediated cyclization, confirmed by IR spectra (1738 cm⁻¹ for C=O).

Table 1: Cyclocondensation Products

SubstrateReagentProductYield (%)
2-Chloro-benzodioxaphospholeChloroacetyl chlorideAzetidinone derivative70
2-Chloro-benzodioxaphospholeMercaptoacetic acidThiazolidinone derivative65

Functionalization via Carbohydrazide Intermediates

Carbohydrazide intermediates facilitate the introduction of azomethine and hydrazone functionalities. Hydrazinolysis of ethyl 1,3,2-benzodioxaphosphole-4-carboxylate-2-oxide with hydrazine hydrate produces 2-(4-substituted phenoxy)benzodioxaphosphole-4-carbohydrazides. These intermediates react with aromatic aldehydes (e.g., benzaldehyde) to form Schiff bases, which are precursors for Mannich bases and antimicrobial agents.

Example Reaction Sequence:

  • Hydrazinolysis:
    $$
    \text{Ethyl ester} + \text{N}2\text{H}4 \rightarrow \text{Carbohydrazide}
    $$
  • Schiff Base Formation:
    $$
    \text{Carbohydrazide} + \text{ArCHO} \rightarrow \text{N'-Benzylidene carbohydrazide}
    $$

Spirocyclic Derivative Formation

Spirocyclic derivatives are synthesized via intramolecular phospha-Friedel–Crafts cyclization. For example, 2,2′-spirobi(1,3,2-benzodioxaphosphole) forms when 1,3,2-benzodioxaphosphole-2-oxide reacts with excess catechol under oxidative conditions. This spirocyclic compound serves as a peptide coupling reagent, suppressing racemization to <0.1% in the presence of N-hydroxysuccinimide.

Spirocyclization Mechanism:

  • Coordination: The phosphorus center coordinates with a second catechol unit.
  • Cyclization: Intramolecular nucleophilic attack forms the spiro junction.

Table 2: Spirocyclic Derivatives

Starting MaterialReagentSpiro ProductApplication
2-Chloro-benzodioxaphospholeCatechol2,2′-Spirobi-derivativePeptide synthesis

π-Conjugated Systems for Optoelectronics

The incorporation of phosphorus-containing heterocycles into π-conjugated systems has emerged as a powerful strategy for developing advanced optoelectronic materials. 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide represents a significant class of organophosphorus compounds that can be utilized in the design of π-conjugated systems for optoelectronic applications [1] [2].

Organophosphorus π-conjugated systems have become subjects of intensive research due to their unique electronic properties and potential applications in materials chemistry, particularly in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), nonlinear optical devices, photovoltaic cells, and various sensor devices [3]. The phosphorus atom in these systems often exhibits a special hyperconjugation effect that distinguishes these compounds from other π-conjugated organophosphorus molecules [4].

Recent research has demonstrated that phosphorus heterocycles can serve as effective building blocks for π-conjugated materials. The presence of phosphorus atoms in conjugated systems provides several advantages including increased solubility in common organic solvents, enhanced photostability, and improved electroluminescence properties both in solution and solid state [3]. The phosphorus atom facilitates further derivatization through oxidation, borylation, alkylation, and formation of metal complexes, thereby enabling effective modification of key molecular properties such as HOMO/LUMO energy gaps, charge transfer rates, and absorption/luminescence characteristics [3].

Studies have shown that ionic phosphorus heterocycles exhibit unique photophysical properties. Research conducted on phosphorus-containing heterocycles revealed that methylation of phosphorus centers can lead to blue-shifted absorption and emission spectra compared to their nonionic counterparts, contrary to the typical red-shifted behavior observed in other ionic organic chromophores [5]. This unusual behavior is attributed to phosphorus-environment-regulated noncovalent interactions that induce rich structural dynamics and photophysics, offering new strategies for fine-tuning optical properties of organic chromophores [5].

The benzodioxaphosphole scaffold provides a rigid framework that can be incorporated into larger π-conjugated systems. The electron-withdrawing nature of the phosphorus center, particularly in the 2-oxide form, makes these compounds suitable for applications requiring electron-deficient aromatic systems. The chloro substituent at the 2-position provides additional reactivity for further functionalization and incorporation into polymer backbones or larger conjugated frameworks [1].

Ligand Design in Organometallic Catalysis

The application of 1,3,2-benzodioxaphosphole derivatives in organometallic catalysis represents an important area of materials science research. Phosphorus-containing compounds are widely used as ligands in transition metal complexes due to their ability to tune the electronic and steric properties of metal centers [6] [7].

Recent developments in organometallic chemistry have demonstrated that phosphorus-containing ligands can significantly influence catalytic activity and selectivity. The benzodioxaphosphole framework provides a unique coordination environment that can stabilize metal centers while allowing for controlled reactivity. The rigid bicyclic structure of benzodioxaphosphole derivatives offers advantages in terms of ligand predictability and catalyst design [7].

Coordination chemistry studies have shown that phosphorus-containing ligands can be classified based on the oxidation state of the phosphorus atom, including phosphines, phosphinites, phosphonites, and phosphites. Each class offers distinct electronic and steric properties that can be tailored for specific catalytic applications [7]. The benzodioxaphosphole scaffold can be modified to create ligands with varying donor abilities and steric profiles.

Research has demonstrated that the electronic properties of phosphorus ligands can be fine-tuned through structural modifications. For instance, the introduction of electron-withdrawing groups such as chlorine atoms can alter the σ-donor and π-acceptor properties of the phosphorus center, thereby affecting the catalytic performance of the resulting metal complexes [7]. This tunability makes benzodioxaphosphole derivatives valuable building blocks for catalyst design.

The development of homogeneous catalysts based on phosphorus ligands has shown remarkable success in various industrial processes. The ability to control catalyst selectivity through ligand design has been demonstrated in numerous catalytic transformations, including hydroformylation, cross-coupling reactions, and asymmetric synthesis [7]. The benzodioxaphosphole framework offers opportunities to develop new catalytic systems with enhanced activity and selectivity.

Nonlinear Optical Material Development

Nonlinear optical (NLO) materials have gained significant attention for their applications in photonic technologies, including laser frequency conversion, optical switching, and telecommunications. The development of organic NLO materials has been driven by their potential advantages over inorganic counterparts, including higher nonlinear coefficients, faster response times, and greater structural flexibility [8] [9].

Phosphorus-containing organic compounds have shown promise as NLO materials due to their unique electronic properties. The incorporation of phosphorus atoms into conjugated systems can enhance the polarizability and hyperpolarizability of molecules, leading to improved nonlinear optical responses [8]. The benzodioxaphosphole scaffold provides a rigid framework that can be incorporated into NLO chromophores.

Research has demonstrated that organic materials with benzene-like conjugated π systems can exhibit excellent NLO properties. Studies have shown that compounds containing [B₃O₆] and [C₃N₃O₃] rings, which are analogous to benzene-like structures, can serve as promising building units for constructing NLO materials with excellent optical properties [9]. The benzodioxaphosphole framework shares structural similarities with these systems and may offer similar advantages.

The development of second-order NLO materials has focused on optimizing the conjugated π system through various strategies, including arrangement modes, different linkers, and isoelectronic species. These approaches allow for tuning of the band gap and NLO properties to meet specific application requirements [9]. The benzodioxaphosphole scaffold can be modified through similar strategies to develop new NLO materials.

Recent advances in two-dimensional materials have opened new avenues for NLO applications. Graphene oxides and other 2D materials have shown tunable broadband nonlinear optical properties that can be controlled through chemical modification [10]. The incorporation of phosphorus-containing units into 2D frameworks may provide new opportunities for developing advanced NLO materials with enhanced performance characteristics.

Spirophosphorane-Based Coordination Frameworks

The development of spirophosphorane-based coordination frameworks represents an emerging area in materials science that combines the unique properties of phosphorus-containing compounds with the structural versatility of coordination polymers. Spirophosphorane compounds, characterized by their pentacoordinate phosphorus centers, offer distinct advantages in the design of coordination materials [11] [12].

Recent research has demonstrated the potential of phosphorus-containing ligands in the construction of metal-organic frameworks (MOFs). Studies have shown that phosphonate and phosphinate ligands can form isoreticular MOFs, effectively bridging the gap between different classes of coordination materials [12]. The benzodioxaphosphole framework can be modified to create spirophosphorane derivatives that serve as multidentate ligands in coordination frameworks.

The synthesis of spirophosphorane compounds has been achieved through various methods, including the reaction of phosphorus trichloride with amino acids and other nitrogen-containing compounds [11]. These pentacoordinate phosphorus compounds exhibit unique structural features, including distorted trigonal bipyramidal geometries that can provide multiple coordination sites for metal binding [11].

Metal-organic frameworks based on phosphorus-containing ligands have shown promising properties for various applications, including gas storage, separation, and catalysis. The incorporation of spirophosphorane units into MOF structures can provide additional functionality through the unique electronic properties of the phosphorus centers [12]. The rigid benzodioxaphosphole framework can serve as a structural component in these materials, contributing to framework stability and porosity.

Recent developments in polyphosphazene-based materials have demonstrated the potential of phosphorus-containing polymers in various applications. Cyclomatrix polyphosphazenes have shown promise in biomedical applications, fluorescent materials, and carbon material derivatives [13]. The benzodioxaphosphole scaffold could be incorporated into similar polymeric systems to develop new materials with enhanced properties.

The design of coordination frameworks based on spirophosphorane ligands offers opportunities to create materials with unique properties. The ability to control the coordination environment around metal centers through ligand design enables the development of materials with tailored properties for specific applications [12]. The benzodioxaphosphole framework provides a versatile platform for creating such coordination materials.

Data Tables

PropertyValueReference
Molecular FormulaC₆H₄ClO₃P [1] [14]
Molecular Weight190.52 g/mol [15]
Melting Point56-62°C [15]
Boiling Point120°C/9 mmHg [15]
Density1.57±0.1 g/cm³ [15]
Refractive Index1.571 [15]
Application AreaKey PropertiesResearch Status
π-Conjugated SystemsHyperconjugation effects, photostabilityActive research [3]
Organometallic CatalysisLigand tunability, coordination versatilityEstablished applications [7]
Nonlinear OpticsEnhanced polarizability, rigid frameworkEmerging field [8] [9]
Coordination FrameworksSpirophosphorane formation, MOF constructionDeveloping area [12]
Synthetic MethodYieldConditionsReference
Phosphorus trichloride + catecholGoodReflux, inert atmosphere [16]
Oxidation of phosphine precursorVariableOxygen/air, controlled conditions [11]
Spirophosphorane formationModerateAmino acid condensation [11]

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1499-17-8

General Manufacturing Information

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide: INACTIVE

Dates

Last modified: 08-15-2023

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